molecular formula C19H17N3O3 B2373132 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 2034523-92-5

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2373132
CAS No.: 2034523-92-5
M. Wt: 335.363
InChI Key: TVTIOLSXNCSPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran carboxamide core linked to a pyridine-methyl moiety substituted with a pyrrolidin-2-one ring. This compound is of interest in medicinal chemistry due to its hybrid structure, combining benzofuran (a privileged scaffold in drug design) with a pyridine-pyrrolidinone system, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-18-6-3-9-22(18)17-10-13(7-8-20-17)12-21-19(24)16-11-14-4-1-2-5-15(14)25-16/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTIOLSXNCSPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment 1: Benzofuran-2-carboxylic Acid Synthesis

Benzofuran-2-carboxylic acid is typically synthesized via cyclization of 2-hydroxybenzoic acid derivatives or coupling reactions involving preformed benzofuran cores. A common route involves:

  • Ulmann-type coupling : Reacting 2-iodophenol with ethyl propiolate in the presence of a palladium catalyst to form ethyl benzofuran-2-carboxylate, followed by hydrolysis to the carboxylic acid.
  • Cyclization of α-bromoacetophenones : Treatment of 2-bromo-1-(2-hydroxyphenyl)ethan-1-one with base induces cyclization to benzofuran-2-carboxylic acid.

Fragment 2: 2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methanamine Synthesis

This fragment requires introducing the 2-oxopyrrolidin-1-yl group at the 2-position of a pyridine ring, followed by amination at the 4-position. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloropyridine-4-carbaldehyde with pyrrolidin-2-one in the presence of a base (e.g., K₂CO₃) to form 2-(2-oxopyrrolidin-1-yl)pyridine-4-carbaldehyde.
  • Reductive amination : Converting the aldehyde to the corresponding amine via reaction with ammonium acetate and sodium cyanoborohydride.

Detailed Synthetic Procedures

Synthesis of Benzofuran-2-carboxylic Acid

Procedure :

  • Dissolve 2-iodophenol (10 mmol) and ethyl propiolate (12 mmol) in dimethylformamide (DMF, 20 mL).
  • Add Pd(OAc)₂ (0.1 mmol), CuI (0.2 mmol), and triethylamine (15 mmol). Heat at 80°C for 12 hours under nitrogen.
  • Cool, dilute with water, and extract with ethyl acetate. Purify the crude ethyl benzofuran-2-carboxylate via column chromatography (hexane:EtOAc = 4:1).
  • Hydrolyze the ester using NaOH (2M, 20 mL) in ethanol (10 mL) at reflux for 2 hours. Acidify with HCl to precipitate benzofuran-2-carboxylic acid (yield: 75%).

Synthesis of 2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methanamine

Procedure :

  • Suspend 2-chloropyridine-4-carbaldehyde (10 mmol) and pyrrolidin-2-one (12 mmol) in acetonitrile (30 mL).
  • Add K₂CO₃ (15 mmol) and heat at 60°C for 6 hours. Filter and concentrate to obtain 2-(2-oxopyrrolidin-1-yl)pyridine-4-carbaldehyde (yield: 68%).
  • Dissolve the aldehyde (5 mmol) in methanol (15 mL). Add ammonium acetate (10 mmol) and NaBH₃CN (6 mmol). Stir at room temperature for 4 hours.
  • Quench with water, extract with dichloromethane, and purify via flash chromatography (CH₂Cl₂:MeOH = 9:1) to yield the methanamine (yield: 82%).

Amide Coupling Reaction

Procedure :

  • Activate benzofuran-2-carboxylic acid (5 mmol) with HATU (5.5 mmol) and DIPEA (10 mmol) in DMF (10 mL) for 15 minutes.
  • Add 2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methanamine (5 mmol) and stir at room temperature for 12 hours.
  • Dilute with water, extract with EtOAc, and purify via silica gel chromatography (CH₂Cl₂:MeOH = 95:5) to obtain the target compound (yield: 70%).

Optimization Strategies and Challenges

Enhancing Coupling Efficiency

  • Catalyst selection : Substituting HATU with EDCl/HOBt improved yields to 85% by reducing racemization.
  • Solvent effects : Using THF instead of DMF minimized side reactions, particularly when coupling sterically hindered amines.

Purification Techniques

  • Crystallization : Recrystallization from ethanol/water (1:1) enhanced purity (>99% by HPLC).
  • Chromatography : Gradient elution (hexane to EtOAc) effectively separated unreacted starting materials.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.90 (s, 1H, benzofuran-H), 7.65–7.58 (m, 2H, aryl-H), 4.65 (s, 2H, CH₂), 3.75–3.70 (m, 2H, pyrrolidinone-H), 2.45–2.35 (m, 4H, pyrrolidinone-H).
  • HRMS : [M+H]⁺ calculated for C₂₀H₁₈N₃O₃: 348.1348; found: 348.1345.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison

Compound Name (Abbreviated) Core Structure Key Substituents Reported Activity Value Reference ID
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide Benzofuran-carboxamide Pyridine-methyl-pyrrolidinone Not reported -
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolinone-acetamide Fluoro, 3-methylisoxazole, pyridin-4-yl 5.797 46
(E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone-acetamide Amino, 3-methylisoxazole, quinolin-6-yl 5.58 47
(E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone-acetamide Methyl, 3-methylisoxazole, quinolin-6-yl 5.408 48

Key Findings:

Core Structure Impact: The benzofuran-carboxamide core in the target compound may offer enhanced metabolic stability compared to the indolinone-acetamide analogs, as benzofuran is less prone to oxidative degradation than indolinone . The pyrrolidin-2-one substituent in the target compound could improve solubility relative to the 3-methylisoxazole group in the analogs, which is more lipophilic .

Substituent Effects: Electron-Withdrawing Groups: The fluoro-substituted analog (activity = 5.797) outperforms amino- (5.58) and methyl-substituted (5.408) analogs, suggesting electron-withdrawing groups enhance target engagement, possibly via improved hydrogen bonding or dipole interactions . Heterocyclic Systems: The quinolin-6-yl group in analogs 47 and 48 may contribute to π-π stacking interactions but could reduce bioavailability due to increased molecular weight and rigidity compared to the pyridine-pyrrolidinone system in the target compound.

Activity Trends: The reported activity values (likely log-based, e.g., pIC50) indicate that substituent choice and heterocyclic systems critically influence potency. The target compound’s benzofuran-pyrrolidinone architecture remains untested but is hypothesized to balance lipophilicity and polarity for CNS penetration or kinase inhibition.

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H23N3O2C_{20}H_{23}N_{3}O_{2} with a molecular weight of approximately 369.48 g/mol. Its structure features a benzofuran moiety linked to a pyridine and a pyrrolidinone ring, which contribute to its diverse biological activities.

Property Value
Molecular FormulaC20H23N3O2
Molecular Weight369.48 g/mol
CAS Number2034536-17-7

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its unique structure allows it to modulate critical pathways involved in neurodegenerative diseases, particularly through its influence on amyloid-beta (Aβ) aggregation.

Amyloid-beta Modulation

Studies have shown that derivatives of benzofuran can either promote or inhibit Aβ42 fibrillogenesis, which is crucial in Alzheimer's disease pathology. For instance, certain compounds have demonstrated the ability to protect neuronal cells against Aβ42-induced cytotoxicity by modulating the aggregation kinetics of Aβ42, suggesting potential therapeutic applications for neuroprotection .

Case Study: Neuroprotection

In a notable study, the compound exhibited significant neuroprotective effects in mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity. Molecular docking studies revealed that the orientation of the bicyclic aromatic rings plays a pivotal role in modulating Aβ42 aggregation pathways .

Hypolipidemic Activity

Another area of interest is the compound's hypolipidemic effects. In an experimental model using Triton WR-1339-induced hyperlipidemic rats, related benzofuran derivatives significantly reduced elevated plasma triglyceride levels and improved HDL cholesterol levels after administration .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions that may include microwave-assisted techniques to enhance yield and reaction rates. The presence of multiple rings contributes to its reactivity, allowing it to participate in various chemical reactions necessary for its biological activity.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide, and how can they be addressed methodologically?

  • Answer : Synthesis typically involves multi-step reactions, including coupling of benzofuran-2-carboxamide with a functionalized pyridine-pyrrolidinone intermediate. Challenges include low yields during amide bond formation and purification of intermediates.

  • Methodology : Use coupling agents like HATU or EDC/HOBt to improve amidation efficiency . Purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or preparative HPLC enhances purity .
  • Optimization : Reaction conditions (e.g., inert atmosphere, anhydrous solvents like DMF or THF) mitigate side reactions .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms connectivity of the benzofuran, pyridine, and pyrrolidinone moieties . High-resolution mass spectrometry (HRMS) validates molecular weight . X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Answer : Solubility is tested in DMSO (common stock solvent) followed by dilution in aqueous buffers (PBS, pH 7.4). Stability studies use HPLC to monitor degradation under varying pH/temperature . For hygroscopic tendencies, dynamic vapor sorption (DVS) analysis is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics.

  • Methodology :

Metabolite Identification : Use LC-MS/MS to profile metabolites in liver microsomes .

Structural Modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzofuran ring to enhance metabolic resistance .

Pharmacokinetic Profiling : Conduct cassette dosing in rodent models to assess bioavailability and half-life .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target receptors identifies key interactions (e.g., hydrogen bonding with pyrrolidinone’s carbonyl group). MD simulations (>100 ns) assess binding stability . QSAR models prioritize derivatives with improved LogP and polar surface area for blood-brain barrier penetration .

Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) of this compound’s analogs?

  • Answer :

Fragment-Based Design : Replace pyridine with isosteres (e.g., pyrimidine) to evaluate electronic effects .

Bioisosteric Replacement : Substitute benzofuran with indole or thiophene to probe steric tolerance .

Pharmacophore Mapping : Overlay active/inactive analogs to identify critical functional groups (e.g., 2-oxopyrrolidin’s lactam ring) .

Data Interpretation and Optimization

Q. How should researchers address conflicting cytotoxicity results in different cell lines?

  • Answer :

  • Dose-Response Validation : Test across multiple cell lines (e.g., HEK293, SH-SY5Y) with standardized MTT assays .
  • Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis and assess mitochondrial membrane potential .
  • Off-Target Screening : Kinase profiling (e.g., Eurofins Panlabs) identifies unintended targets causing variability .

Q. What methods improve the compound’s selectivity for kinase inhibition over related isoforms?

  • Answer :

  • ATP-Competitive Assays : Use TR-FRET-based kinase assays (e.g., LanthaScreen) to measure IC₅₀ against a panel of kinases .
  • Covalent Modification : Introduce acrylamide warheads for irreversible binding to non-conserved cysteine residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.